molecular formula C19H19NO3S B2987101 N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034556-58-4

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2987101
CAS No.: 2034556-58-4
M. Wt: 341.43
InChI Key: XHRCNVYKJXJOSB-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzyl group substituted with a furan-3-yl moiety at the para position and a 2,5-dimethylbenzenesulfonamide group. This compound is of interest due to its structural complexity, combining aromatic, heterocyclic (furan), and sulfonamide functionalities. Key spectral characteristics (e.g., $^{1}$H/$^{13}$C NMR, HRMS) would align with its structure, including signals for the furan protons (δ ~6.9–7.6 ppm), methyl groups (δ ~2.0–2.5 ppm), and sulfonamide NH (δ ~10.5 ppm) based on related compounds .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-14-3-4-15(2)19(11-14)24(21,22)20-12-16-5-7-17(8-6-16)18-9-10-23-13-18/h3-11,13,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRCNVYKJXJOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Benzylation: The furan ring is then benzylated using a benzyl halide in the presence of a base, such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylated furan with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: The corresponding alkane.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its sulfonamide moiety suggests potential use as an antibacterial or antifungal agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

The following table summarizes key structural and functional differences between the target compound and similar sulfonamides:

Compound Molecular Formula Key Substituents Biological/Physicochemical Notes
N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide C${19}$H${19}$NO$_3$S - 2,5-Dimethylbenzene sulfonamide
- Furan-3-yl-benzyl
Likely moderate lipophilicity due to furan and methyl groups; potential for hydrogen bonding via sulfonamide NH.
N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide () C${24}$H${24}$ClN$4$O$4$S - Chloropyridine
- Acetylpiperazine-phenoxy
Higher molecular weight (518 Da) and polarity due to Cl and acetylpiperazine; possible enhanced receptor binding .
N-(4-Hydroxyphenyl)benzenesulfonamide () C${12}$H${11}$NO$_3$S - 4-Hydroxyphenyl
- Unsubstituted benzenesulfonamide
Reduced lipophilicity vs. target compound; intermolecular H-bonding (O–H⋯O/N–H⋯O) enhances crystallinity .
Brecanavir () C${33}$H${41}$N$3$O${10}$S$_2$ - Benzodioxolylsulfonyl
- Thiazole-methoxybenzyl
- Hexahydrofurofuran carbamate
Antiretroviral agent (HIV); complex structure with high molecular weight (703 Da) and multiple H-bond acceptors/donors .

Functional Group Impact on Properties

  • Furan vs. Thiazole/Benzodioxole (): The furan in the target compound provides moderate electron-richness and planar geometry, contrasting with Brecanavir’s thiazole and benzodioxole groups, which enhance π-π stacking and metabolic stability .
  • Methyl Substitution: The 2,5-dimethyl groups on the benzenesulfonamide in the target compound increase steric bulk and lipophilicity compared to N-(4-hydroxyphenyl)benzenesulfonamide (), which lacks methyl groups but has a polar hydroxyl .
  • Chlorine/Acetylpiperazine (): The chlorine atom and acetylpiperazine in the analogue from improve solubility in polar solvents and may enhance binding to charged biological targets (e.g., enzymes) .

Biological Activity

N-(4-(furan-3-yl)benzyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a furan ring and a dimethyl-substituted benzene , which contributes to its unique chemical properties. The molecular formula is C20H21N1O4SC_{20}H_{21}N_{1}O_{4}S with a molecular weight of approximately 371.5 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition. The sulfonamide moiety is particularly effective in targeting enzymes involved in folate synthesis, which is crucial for bacterial growth.

Antimicrobial Properties

Sulfonamides have historically been used as antibacterial agents , and this compound may exhibit similar properties. Research indicates that compounds within this class can inhibit the growth of various bacteria by interfering with folic acid synthesis.

Anti-inflammatory Effects

In addition to antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. The structural characteristics allow it to interact with inflammatory pathways, potentially reducing inflammation in various biological contexts.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several sulfonamides against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics .
  • Anti-inflammatory Research : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureKey Biological Activity
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamideStructureAntibacterial
N-(4-(furan-3-yl)benzyl)cyclobutanecarboxamideStructureAntifungal
N-(4-(furan-3-yl)benzyl)-3,4-dimethylbenzenesulfonamideStructureAntimicrobial & Anti-inflammatory

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